2-Bromo-3-fluoro-6-nitrotoluene

Lipophilicity Drug-likeness Physicochemical properties

2-Bromo-3-fluoro-6-nitrotoluene is a trisubstituted toluene derivative (C₇H₅BrFNO₂, MW 234.02) classified as a fluorinated aromatic building block. It features a unique ortho-bromo, meta-fluoro, and para-nitro arrangement relative to the methyl group, creating a scaffold amenable to sequential functionalization—nitro reduction, bromo cross-coupling, and fluoro-influenced electronic tuning.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS No. 1427502-92-8
Cat. No. B1381710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-6-nitrotoluene
CAS1427502-92-8
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Br)F)[N+](=O)[O-]
InChIInChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3
InChIKeyKGDOPLZZGRUWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluoro-6-nitrotoluene (CAS 1427502-92-8) – Halogenated Nitrotoluene Building Block Procurement Profile


2-Bromo-3-fluoro-6-nitrotoluene is a trisubstituted toluene derivative (C₇H₅BrFNO₂, MW 234.02) classified as a fluorinated aromatic building block . It features a unique ortho-bromo, meta-fluoro, and para-nitro arrangement relative to the methyl group, creating a scaffold amenable to sequential functionalization—nitro reduction, bromo cross-coupling, and fluoro-influenced electronic tuning. The compound is primarily sourced for medicinal chemistry and agrochemical intermediate synthesis, with a computed XLogP3-AA of 2.9 [1] and standard purities of 95% (Bidepharm) to 98% (Sigma-Aldrich) .

Why Regioisomeric or Non-Fluorinated Analogs Cannot Replace 2-Bromo-3-fluoro-6-nitrotoluene in Rational Synthesis


The precise 2-bromo-3-fluoro-6-nitro substitution pattern defines a vectorial arrangement of cross-coupling, nucleophilic, and reduction handles that is not interchangeable with other C₇H₅BrFNO₂ isomers or non-fluorinated nitrotoluenes. Fluorine at position 3 exerts an electron-withdrawing effect that modulates the reactivity of both the adjacent bromo and the para-nitro groups, altering rates of palladium-catalyzed coupling and reduction relative to non-fluorinated analogs [1]. In contrast, the regioisomer 4-bromo-5-fluoro-2-nitrotoluene places the methyl group adjacent to a different set of substituents, leading to divergent steric and electronic profiles that preclude direct substitution in established synthetic routes [2].

Quantitative Differentiation Evidence for 2-Bromo-3-fluoro-6-nitrotoluene Against Closest Analogs


Reduced Calculated Lipophilicity (XLogP3-AA) vs. Non-Fluorinated 2-Bromo-6-nitrotoluene

2-Bromo-3-fluoro-6-nitrotoluene exhibits an XLogP3-AA of 2.9, which is 0.3 log units lower than that of its non-fluorinated analog 2-bromo-6-nitrotoluene (3.2) [1][2]. The difference arises from the electron-withdrawing fluoro substituent, which reduces overall lipophilicity.

Lipophilicity Drug-likeness Physicochemical properties

Higher Hydrogen Bond Acceptor Count vs. Non-Fluorinated 2-Bromo-6-nitrotoluene

The target compound possesses three hydrogen bond acceptors (nitro oxygens and fluorine) compared to two for 2-bromo-6-nitrotoluene [1][2]. The additional acceptor, contributed by the C–F bond, can participate in weak hydrogen bonds, influencing target–ligand interactions and solid-state packing.

Molecular recognition Solubility H-bond interactions

Differential Physical Form and Melting Point Relative to Regioisomer 4-Bromo-5-fluoro-2-nitrotoluene

2-Bromo-3-fluoro-6-nitrotoluene is supplied as a solid or semi-solid at ambient temperature, whereas the regioisomer 4-bromo-5-fluoro-2-nitrotoluene exhibits a sharp melting range of 59–63 °C [1]. The absence of a well-defined melting point in the target compound suggests a different crystalline packing energy, which can be exploited to avoid co-crystallization issues in mixtures.

Crystallization Purification Handling

Batch-Specific QC Documentation (NMR, HPLC, GC) at 95% Purity – Procurement-Grade Traceability

Bidepharm provides batch-specific NMR, HPLC, and GC spectra for 2-Bromo-3-fluoro-6-nitrotoluene at a standard purity of 95% . In contrast, many comparable halogenated nitrotoluene building blocks, such as 2-bromo-6-nitrotoluene (Thermo Scientific, 98%), are supplied with a Certificate of Analysis (CoA) but without appended batch chromatograms .

Quality control Reproducibility Procurement

Regiochemical Divergence in Bromination: Target Pattern Avoids Isomeric Contamination Found in Direct Bromination Routes

Direct bromination of 5-fluoro-2-nitrotoluene yields a 5:3 mixture of 4-bromo-5-fluoro-2-nitrotoluene and an unidentified regioisomer (83% total yield) [1]. The 2-bromo-3-fluoro-6-nitrotoluene pattern cannot be accessed via this route, meaning its structural integrity is intrinsic to its multi-step synthesis, avoiding co-synthesis of positional isomers that require chromatographic separation.

Synthesis Regioselectivity Purity

Procurement-Driven Application Scenarios for 2-Bromo-3-fluoro-6-nitrotoluene


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity

When a lead series derived from 2-bromo-6-nitrotoluene (XLogP3 3.2) shows excessive lipophilicity or non-specific binding, replacing the core with 2-bromo-3-fluoro-6-nitrotoluene (XLogP3 2.9) provides a -0.3 logP shift [1] that can improve solubility and oral absorption without altering the core scaffold size, enabling rapid SAR exploration with a single building block swap.

Diversity-Oriented Synthesis: Orthogonal Functionalization Handles

The ortho-bromo, meta-fluoro, para-nitro arrangement allows chemists to execute three distinct transformations sequentially: (1) nitro reduction to amine, (2) palladium-catalyzed cross-coupling at the bromo position, and (3) late-stage nucleophilic aromatic substitution at the fluoro position if desired. This orthogonal reactivity is not available in non-fluorinated analogs such as 2-bromo-6-nitrotoluene [2], making the target compound a strategic choice for diversity-oriented libraries.

Process Chemistry: Eliminating Isomeric Purification Steps

In route scouting for active pharmaceutical ingredients, the use of 2-bromo-3-fluoro-6-nitrotoluene avoids the isomeric mixtures inherent to direct bromination of 5-fluoro-2-nitrotoluene (which yields only a 62.5% purity ratio of the 4-bromo isomer) [3]. Procurement of the pure target compound as a pre-validated building block reduces process development time and avoids chromatographic purification bottlenecks.

Academic Research: Publication-Ready Characterization

Researchers who require citable, batch-resolved analytical data for experimental sections can rely on Bidepharm's 95%-purity product, which ships with NMR, HPLC, and GC traces . This eliminates the need for re-characterization and meets the increasingly stringent data transparency requirements of high-impact journals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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